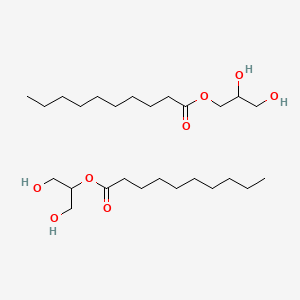
1,3-Dihydroxypropan-2-yl decanoate;2,3-dihydroxypropyl decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate are organic compounds that belong to the class of glycerol esters. These compounds are characterized by the presence of decanoate (capric acid) esterified with glycerol. They are often used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate typically involves the esterification of glycerol with decanoic acid. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include:
Temperature: 60-80°C
Catalysts: Sulfuric acid or lipase enzymes
Solvents: Organic solvents like toluene or hexane
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors. The process involves:
Feedstock: Glycerol and decanoic acid
Catalysts: Immobilized enzymes or acidic resins
Reaction Conditions: Optimized for high yield and purity, often involving temperature control and solvent recovery systems
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester linkage.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, amines
Major Products
Oxidation: Decanoic acid, glyceraldehyde
Reduction: Glycerol, decanol
Substitution: Various esters and ethers
Wissenschaftliche Forschungsanwendungen
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate have diverse applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents.
Biology: Studied for their role in lipid metabolism and as components of cell membranes.
Medicine: Investigated for their potential use in drug delivery systems and as bioactive compounds.
Industry: Utilized in the production of cosmetics, lubricants, and food additives.
Wirkmechanismus
The mechanism by which these compounds exert their effects involves their interaction with biological membranes and enzymes. They can modulate membrane fluidity and permeability, influencing cellular processes. The molecular targets include:
Enzymes: Lipases, esterases
Pathways: Lipid metabolism pathways
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Dihydroxy-2-propanyl heptadecanoate
- 1,3-Dihydroxy-2-propanyl icosanoate
- 1,3-Dihydroxypropan-2-yl octadecanoate
Uniqueness
1,3-Dihydroxypropan-2-yl decanoate and 2,3-dihydroxypropyl decanoate are unique due to their specific chain length and hydroxyl group positioning, which confer distinct physical and chemical properties. These properties make them suitable for specialized applications in various fields.
Eigenschaften
Molekularformel |
C26H52O8 |
|---|---|
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
1,3-dihydroxypropan-2-yl decanoate;2,3-dihydroxypropyl decanoate |
InChI |
InChI=1S/2C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14;1-2-3-4-5-6-7-8-9-13(16)17-12(10-14)11-15/h2*12,14-15H,2-11H2,1H3 |
InChI-Schlüssel |
VDHWSMYSWOKNAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCCCC(=O)OC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















